molecular formula C40H41N5O2S B14079750 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid

2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid

Cat. No.: B14079750
M. Wt: 655.9 g/mol
InChI Key: KWGXGHUFZVZNNT-WEMUOSSPSA-N
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Description

2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indole and triazole rings, followed by their coupling with the thiophene and acrylic acid moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure suggests it could interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid: This compound shares the cyanoacrylic acid core but has different substituents, leading to different properties and applications.

    2-Cyano-3-(4-(p-tolyl)phenyl)acrylic acid:

Uniqueness

2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of potential interactions and applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C40H41N5O2S

Molecular Weight

655.9 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[7-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2-octylbenzotriazol-4-yl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C40H41N5O2S/c1-3-4-5-6-7-8-22-44-42-38-31(18-19-33(39(38)43-44)37-21-17-30(48-37)23-28(25-41)40(46)47)27-14-20-36-34(24-27)32-10-9-11-35(32)45(36)29-15-12-26(2)13-16-29/h12-21,23-24,32,35H,3-11,22H2,1-2H3,(H,46,47)/b28-23+

InChI Key

KWGXGHUFZVZNNT-WEMUOSSPSA-N

Isomeric SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=CC5=C(C=C4)N(C6C5CCC6)C7=CC=C(C=C7)C

Canonical SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=CC5=C(C=C4)N(C6C5CCC6)C7=CC=C(C=C7)C

Origin of Product

United States

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